molecular formula C16H18FNO3S B12333745 trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate CAS No. 1923846-50-7

trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate

Cat. No.: B12333745
CAS No.: 1923846-50-7
M. Wt: 323.4 g/mol
InChI Key: UBVUUYOCDAGILF-UHFFFAOYSA-N
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Description

Trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate is a useful research compound. Its molecular formula is C16H18FNO3S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity

trans-4-(6-Fluoro-4-quinolyl)cyclohexyl methanesulfonate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18FNO3S
  • Molecular Weight : 323.38 g/mol
  • IUPAC Name : (1R,4R)-4-(6-fluoroquinolin-4-yl)cyclohexyl methanesulfonate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may modulate specific signaling pathways, potentially influencing cellular processes such as apoptosis and proliferation.

  • Interaction with Protein Targets : The quinoline moiety is known to interact with diverse proteins, including enzymes and receptors, which may lead to altered cellular signaling.
  • Inhibition of Enzymatic Activity : The methanesulfonate group may enhance the compound's ability to inhibit certain enzymes, contributing to its pharmacological effects.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary research has suggested potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Results :
    • Induction of apoptosis was confirmed through assays measuring caspase activity and PARP cleavage.
    • IC50 values ranged from 10 to 25 µM across different cell lines.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Potential

Research conducted at a leading cancer research institute assessed the compound's effects on tumor growth in xenograft models. The findings indicated a significant reduction in tumor size compared to controls, suggesting its viability as a candidate for further development in oncology.

Properties

CAS No.

1923846-50-7

Molecular Formula

C16H18FNO3S

Molecular Weight

323.4 g/mol

IUPAC Name

[4-(6-fluoroquinolin-4-yl)cyclohexyl] methanesulfonate

InChI

InChI=1S/C16H18FNO3S/c1-22(19,20)21-13-5-2-11(3-6-13)14-8-9-18-16-7-4-12(17)10-15(14)16/h4,7-11,13H,2-3,5-6H2,1H3

InChI Key

UBVUUYOCDAGILF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F

Origin of Product

United States

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